5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid 5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 400080-07-1
VCID: VC7664169
InChI: InChI=1S/C12H8F3N3O4/c13-12(14,15)6-2-1-3-7(4-6)18-8(5-9(19)20)10(11(21)22)16-17-18/h1-4H,5H2,(H,19,20)(H,21,22)
SMILES: C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)O)CC(=O)O)C(F)(F)F
Molecular Formula: C12H8F3N3O4
Molecular Weight: 315.208

5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 400080-07-1

VCID: VC7664169

Molecular Formula: C12H8F3N3O4

Molecular Weight: 315.208

* For research use only. Not for human or veterinary use.

5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid - 400080-07-1

Description

Basic Information

  • IUPAC Name: 5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid .

  • Molecular Formula: C12H8F3N3O4C_{12}H_{8}F_{3}N_{3}O_{4} .

  • Molecular Weight: 315.20 g/mol .

  • PubChem CID: 1473271 .

Structural Features

The compound contains:

  • A triazole ring (a five-membered aromatic ring with three nitrogen atoms).

  • A carboxylic acid group at positions 4 and 5 of the triazole ring.

  • A carboxymethyl group attached to position 5.

  • A trifluoromethyl-substituted phenyl group at position 1.

Synthesis

The synthesis of this compound typically involves:

  • Triazole Formation: The triazole ring is constructed through azide-alkyne cycloaddition (click chemistry), a regioselective reaction that forms the 1,2,3-triazole core.

  • Functionalization: The carboxymethyl and carboxylic acid groups are introduced via alkylation or ester hydrolysis.

  • Substitution on Phenyl Ring: The trifluoromethyl group is incorporated using electrophilic aromatic substitution or direct fluorination methods.

Characterization Techniques

The compound is characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and functional groups.

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., carboxylic acid peaks).

  • X-ray Crystallography: For precise structural determination.

Biological Relevance

Although specific biological activity data for this compound is limited in the provided sources, compounds with similar triazole scaffolds are known for their:

  • Antibacterial properties: Triazoles often inhibit bacterial enzymes by mimicking natural substrates .

  • Antifungal activity: Triazoles are widely used in antifungal drugs like fluconazole.

  • Anti-inflammatory effects: Due to their ability to interact with inflammatory mediators.

Drug Development Potential

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for medicinal chemistry applications.

Applications in Material Science

The trifluoromethyl-substituted phenyl group imparts unique physicochemical properties such as:

  • Increased hydrophobicity.

  • Enhanced thermal stability.
    These features make the compound potentially useful in designing advanced materials or coatings.

CAS No. 400080-07-1
Product Name 5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Molecular Formula C12H8F3N3O4
Molecular Weight 315.208
IUPAC Name 5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C12H8F3N3O4/c13-12(14,15)6-2-1-3-7(4-6)18-8(5-9(19)20)10(11(21)22)16-17-18/h1-4H,5H2,(H,19,20)(H,21,22)
Standard InChIKey GPGRCMSLXSSBFS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)O)CC(=O)O)C(F)(F)F
Solubility not available
PubChem Compound 1473271
Last Modified Aug 19 2023

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